molecular formula C9H13ClFN B15070708 (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride CAS No. 1217443-60-1

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride

Cat. No.: B15070708
CAS No.: 1217443-60-1
M. Wt: 189.66 g/mol
InChI Key: HJMGPKQOWKNPAE-FJXQXJEOSA-N
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Description

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a chiral chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H12FN and a molecular weight of 153.2 g/mol for the free base , this compound features a stereogenic center and a fluorinated aromatic ring system. These structural motifs are commonly exploited in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The incorporation of fluorine can influence a molecule's bioavailability, metabolic stability, and binding affinity . The primary value of this reagent lies in its role as a synthetic intermediate for the development of novel therapeutic agents. Chiral amines are crucial scaffolds in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Furthermore, the structural analogy of this compound to substituted phenethylamines suggests potential utility in early-stage research for designing novel molecular entities, though its specific biological profile would require extensive investigation . Researchers utilize this compound under the principle that the imine or azomethine functional groups, which can be derived from amines, are present in numerous biologically active substances known as Schiff bases. Schiff bases have a well-documented profile of antiviral, anticancer, antifungal, and antibacterial activities, making them a prominent area of study in antiviral drug design and discovery . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper handling procedures should be followed, and the material should be stored under an inert atmosphere at room temperature to ensure its stability and integrity for research purposes .

Properties

CAS No.

1217443-60-1

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-9(10)8(5-6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1

InChI Key

HJMGPKQOWKNPAE-FJXQXJEOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)F)[C@H](C)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.

    Methylation: The methyl group is introduced at the 5-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chiral Amine Formation: The chiral amine is formed through asymmetric reduction of the corresponding ketone using chiral catalysts or by employing chiral auxiliaries.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxide or amine groups under appropriate conditions.

    Acylation: The amine group can be acylated to form amides using acyl chlorides or anhydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide, amines, and thiols.

    Acylation: Acyl chlorides, anhydrides, and carboxylic acids.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Alkanes, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

    Acylation: Amides.

Scientific Research Applications

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride with structurally related compounds, emphasizing substituent positions and functional group differences:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences Reference
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride 1217465-66-1 C₉H₁₃ClFN 2-fluoro, 5-methyl 189.66 Reference compound
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride 870563-60-3 C₉H₁₃ClFNO 2-fluoro, 4-methoxy 205.66 Methoxy group at 4-position vs. methyl at 5-position
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride 1257106-65-2 C₈H₁₀Cl₂FN 3-chloro, 5-fluoro 210.08 Chloro substituent replaces methyl; altered halogen positions
(S)-1-(2-Fluorophenyl)ethanamine hydrochloride 1332832-14-0 C₈H₁₁ClFN 2-fluoro 175.63 Lacks 5-methyl group
(R)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride 1217465-66-1 C₉H₁₃ClFN 2-fluoro, 5-methyl 189.66 Enantiomer (R-configuration)
Key Observations:
  • Enantiomeric Differences : The (R)-enantiomer (CAS 1217465-66-1) shares identical physical properties but may exhibit divergent pharmacological activity due to stereospecific receptor interactions .
  • Halogen Positioning : Chloro substituents (e.g., in CAS 1257106-65-2) introduce stronger electron-withdrawing effects than fluorine, altering electronic properties and reactivity .

Biological Activity

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride is characterized by a fluorinated aromatic ring, which enhances its lipophilicity and binding affinity to various biological targets. The presence of the fluorine atom may influence its pharmacokinetic properties, making it a candidate for further pharmacological studies.

The mechanism of action for (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride involves its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin receptors, which are critical in various physiological processes.

Key Points:

  • Binding Affinity : The fluorine substituent increases the compound's binding affinity to certain receptors.
  • Receptor Interaction : Initial studies suggest potential interactions with serotonin receptors (5-HT2AR and 5-HT2CR), which are involved in mood regulation and other central nervous system functions.

In Vitro Studies

Research has demonstrated that (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride exhibits significant biological activity in vitro. For instance:

  • Agonist Activity : It has been studied for its agonist activity at serotonin receptors, showing varying potencies depending on structural modifications.
  • Enzyme Interaction : The compound may also interact with specific enzymes, potentially influencing metabolic pathways.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is essential for understanding the compound's efficacy and safety profile. Current investigations focus on:

  • Therapeutic Potential : Its role as a precursor in synthesizing pharmaceutical compounds suggests potential applications in treating neurological disorders.
  • Toxicology : Ongoing studies are assessing the toxicity profile to establish safe dosage ranges.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride:

  • Study on Serotonin Receptors :
    • A study reported that modifications to the phenyl ring significantly affect the agonist potency at 5-HT2AR, with some derivatives demonstrating enhanced selectivity over 5-HT2CR .
    • Table 1 summarizes the structure-activity relationships observed in various analogs.
Compound5-HT2AR Agonist Potency5-HT2CR Agonist PotencySelectivity
(S)-1HighLowHigh
(R)-1LowModerateModerate
(S)-2ModerateLowModerate
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics revealed favorable properties for central nervous system targeting, suggesting potential for therapeutic use in neurological conditions .
  • Toxicological Assessments :
    • Preliminary toxicology studies indicate a need for further evaluation to assess long-term safety and potential side effects associated with chronic use .

Q & A

Basic Research Questions

Q. What are the recommended methods for enantioselective synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride?

  • Methodology : Chiral resolution or asymmetric synthesis is typically employed. For example, chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during the formation of the amine bond. The (S)-enantiomer may be isolated via crystallization with chiral counterions or chromatographic separation using chiral stationary phases .
  • Validation : Confirm enantiomeric purity via polarimetry, chiral HPLC (e.g., Chiralpak® columns), or NMR with chiral solvating agents.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Key Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in a sealed container under dry, inert conditions (argon or nitrogen) to prevent degradation .
    • Emergency Measures : For accidental exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .

Q. How can researchers purify (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride to ≥95% purity?

  • Purification Steps :

Recrystallization : Use solvents like ethanol/water or acetone/hexane.

Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane.

Lyophilization : For final drying to remove residual solvents .

  • Purity Verification : LC-MS or NMR to confirm absence of byproducts (e.g., diastereomers or unreacted precursors) .

Advanced Research Questions

Q. How do stereochemical differences between (S)- and (R)-enantiomers affect pharmacological activity?

  • Case Study : Analogous to phenylephrine hydrochloride enantiomers, the (S)-form may exhibit distinct receptor binding affinities due to spatial alignment of the fluorine and methyl groups. In vitro assays (e.g., radioligand binding) can quantify selectivity for target receptors .
  • Data Interpretation : Activity discrepancies >10-fold between enantiomers suggest stereospecific interactions, necessitating separate pharmacological profiling .

Q. What analytical techniques are optimal for quantifying enantiomeric excess (ee) in synthesized batches?

  • Techniques :

MethodDetection LimitAdvantagesLimitations
Chiral HPLC0.1% eeHigh resolutionCostly columns
NMR with Chiral Shift Reagents2-5% eeNo derivatizationLow sensitivity
Polarimetry1% eeRapid screeningRequires pure sample
  • Best Practice : Combine chiral HPLC (for precision) with polarimetry (for rapid checks) .

Q. How should researchers reconcile conflicting safety data (e.g., GHS classifications vs. "no known hazards")?

  • Resolution Strategy :

Contextual Analysis : Differences may arise from testing conditions (e.g., concentration, exposure duration). For example, reports "no known hazards" for a structurally similar compound, while classifies analogs as toxic due to fluorine-related reactivity .

Empirical Testing : Conduct acute toxicity assays (e.g., zebrafish embryo tests) and compare results with literature .

  • Recommendation : Assume precautionary measures (e.g., Tier 2 PPE) until compound-specific data is available .

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